N,N-Diethyl-2,3-dimethylbenzamide
Overview
Description
N,N-Diethyl-2,3-dimethylbenzamide is a synthetic organic compound with a molecular weight of 205.3 . It is commonly used as an ingredient in insect repellants .
Synthesis Analysis
The synthesis of this compound involves the use of copper-based metal-organic frameworks to promote oxidative couplings, which has allowed the synthesis of amides in a very effective manner . The procedure has been successfully applied to the unique preparation of this compound, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale .Molecular Structure Analysis
The molecular formula of this compound is C13H19NO . The InChI code is 1S/C13H19NO/c1-5-14(6-2)13(15)12-9-7-8-10(3)11(12)4/h7-9H,5-6H2,1-4H3 .Chemical Reactions Analysis
N,N-Dimethylbenzamide is a hydrotropic agent and its ability to solubilize drugs with low aqueous solubility has been investigated . It reacts with PhLnI complexes (Ln-Eu, Sm, Yb) to yield benzophenone in good yields .Physical and Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . . The refractive index is 1.52 .Scientific Research Applications
Synthesis and Chemical Reactions
DEET, known for its role as an insect repellent, has been a subject of study for its synthesis and chemical properties. In one study, a dimethyl formamide-catalyzed synthesis of DEET from toluic acid and oxalyl chloride is presented, highlighting a method for its production in an educational setting (Habeck, Diop, & Dickman, 2010). Another study focuses on the chemistry of N,N-Dimethylbenzamide and its reactions, providing insights into the synthesis of related compounds and their potential applications (Hanessian & Moralioglu, 1972).
Biological Interactions
Research on DEET has also explored its interactions with biological systems. For instance, its inhibitory effects on cholinesterase activity in both insect and mammalian nervous systems were investigated, demonstrating its potential impact beyond being a mere repellent (Corbel et al., 2009). This highlights the importance of considering DEET's mechanism of action and potential implications for human health and safety.
Molecular Imaging and Diagnosis
Although not directly related to N,N-Diethyl-2,3-dimethylbenzamide, studies involving related compounds have contributed to advancements in molecular imaging and diagnosis. For example, compounds structurally similar to DEET have been used in developing imaging agents for diseases such as Alzheimer's (Shoghi-Jadid et al., 2002). This demonstrates the broader applicability of research on chemical compounds in medical sciences.
Environmental and Health Safety
Investigations into the effects of DEET and related compounds on environmental and health safety are crucial. For example, the metabolism and toxicity of certain benzamides in liver cells have been studied to understand their carcinogenic potential and the role of specific enzymes in their metabolism (Moore et al., 1987). These studies contribute to our understanding of the safety and environmental impact of chemical compounds, including insect repellents like DEET.
Mechanism of Action
Target of Action
N,N-Diethyl-2,3-dimethylbenzamide is a potent insect repellent . The primary targets of this compound are insects, particularly mosquitoes . The compound acts on the olfactory receptors of these insects, deterring them from approaching or biting humans .
Mode of Action
This compound interacts with its targets by eliciting an excitatory response, particularly at high concentrations . This interaction disrupts the normal functioning of the insect’s olfactory system, making it difficult for the insect to detect and move towards its target .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the insect’s olfactory system . This disruption likely affects downstream effects such as the insect’s ability to locate food and mates .
Pharmacokinetics
It is known that the compound is typically applied topically and is intended to remain on the surface of the skin to provide a protective barrier against insects
Result of Action
The molecular and cellular effects of this compound’s action primarily involve disruption of the insect’s olfactory system . This disruption deters insects from approaching or biting humans, thereby providing a protective effect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s efficacy as an insect repellent can be affected by factors such as temperature, humidity, and the presence of other scents . Additionally, this compound can be used in controlled-release insect repellent formulations, which can extend its longevity and efficacy .
Safety and Hazards
Future Directions
N,N-Diethyl-2,3-dimethylbenzamide has been shown to serve as a metal–organic framework synthesis solvent with phase-directing capabilities . Furthermore, DEET-loaded MOFs can be leveraged in controlled-release insect repellent formulations . This suggests that this compound could play a significant role in the future of insect repellent formulations and metal-organic framework synthesis .
Properties
IUPAC Name |
N,N-diethyl-2,3-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-5-14(6-2)13(15)12-9-7-8-10(3)11(12)4/h7-9H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVYLWURFNYXTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20575907 | |
Record name | N,N-Diethyl-2,3-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20575907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57806-76-5 | |
Record name | N,N-Diethyl-2,3-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20575907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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